3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride
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Overview
Description
3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is a heterocyclic compound with a molecular formula of C8H11ClN2O. It is a white crystalline powder with a molecular weight of 203.64 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that benzoxazine derivatives, which this compound is a part of, are important synthetic intermediates with roles in biological applications . They have been used in the synthesis of novel compounds with potential medicinal properties .
Mode of Action
Benzoxazine derivatives, however, are known to exhibit various medicinal uses and physiological activities . The interaction of these compounds with their targets often results in changes that contribute to their biological activity .
Biochemical Pathways
Benzoxazine derivatives have been noted for their role in biological applications, suggesting they may interact with and affect various biochemical pathways .
Result of Action
Benzoxazine derivatives are known to exhibit various medicinal uses and physiological activities , suggesting that they may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like butanone . Another method involves the annulation of a 1,4-benzoxazine ring to an arene scaffold .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-1,4-benzoxazin-6-ol
- 2H-1,4-Benzoxazin-3(4H)-one
- 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is unique due to its specific amine substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and its applicability in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMJGEYUPNAXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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